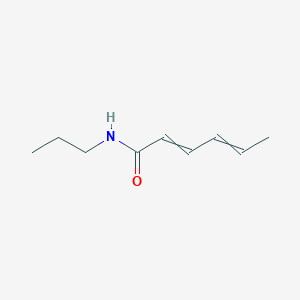

N-propylhexa-2,4-dienamide

Description

Structure

3D Structure

Properties

CAS No. |

774598-08-2 |

|---|---|

Molecular Formula |

C9H15NO |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

N-propylhexa-2,4-dienamide |

InChI |

InChI=1S/C9H15NO/c1-3-5-6-7-9(11)10-8-4-2/h3,5-7H,4,8H2,1-2H3,(H,10,11) |

InChI Key |

MRXVFDKVOJABQW-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C=CC=CC |

Origin of Product |

United States |

Foundational & Exploratory

(2E,4E)-N-propylhexa-2,4-dienamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E)-N-propylhexa-2,4-dienamide is a derivative of sorbic acid, an established food preservative. As a member of the α,β-unsaturated amide class of compounds, it holds potential for investigation in various scientific domains, particularly in drug discovery and materials science. This technical guide provides a detailed overview of its structure, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and predicted spectroscopic data. Furthermore, it explores the potential biological significance of this compound class by illustrating a key signaling pathway associated with the antifungal activity of related α,β-unsaturated amides.

Chemical Structure and Properties

(2E,4E)-N-propylhexa-2,4-dienamide possesses a nine-carbon backbone featuring a conjugated diene system and a secondary amide functional group. The "(2E,4E)" designation specifies the stereochemistry of the two double bonds as trans.

Table 1: Predicted Physicochemical Properties of (2E,4E)-N-propylhexa-2,4-dienamide

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₅NO | --- |

| Molecular Weight | 153.22 g/mol | --- |

| Appearance | Colorless to pale yellow solid or liquid | Based on properties of similar N-alkyl amides. |

| Melting Point | Predicted to be low, potentially near room temperature | N-monoalkyl substituted amides often have lower melting points than unsubstituted amides. |

| Boiling Point | > 200 °C (at atmospheric pressure) | Amides generally exhibit high boiling points due to strong intermolecular hydrogen bonding. |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water | The alkyl chain reduces water solubility compared to the parent carboxylic acid. |

| pKa | ~17 (for the N-H proton) | Amide protons are generally weakly acidic. |

Synthesis and Experimental Protocols

The synthesis of (2E,4E)-N-propylhexa-2,4-dienamide can be achieved through the amidation of (2E,4E)-hexa-2,4-dienoic acid (sorbic acid) with propylamine. A common method for this transformation involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the amine.

Synthesis of (2E,4E)-Hexa-2,4-dienoyl Chloride

Experimental Protocol:

-

To a stirred solution of (2E,4E)-hexa-2,4-dienoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude (2E,4E)-hexa-2,4-dienoyl chloride, which can be used in the next step without further purification.

Synthesis of (2E,4E)-N-propylhexa-2,4-dienamide

Experimental Protocol:

-

Dissolve the crude (2E,4E)-hexa-2,4-dienoyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C and add a solution of propylamine (1.1 eq) and triethylamine (1.2 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2E,4E)-N-propylhexa-2,4-dienamide.

Figure 1: Synthetic workflow for (2E,4E)-N-propylhexa-2,4-dienamide.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (2E,4E)-N-propylhexa-2,4-dienamide based on the analysis of similar N-alkyl dienamides.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | dd, J ≈ 15.0, 10.0 Hz | 1H | H-3 |

| ~6.25 | m | 2H | H-4, H-5 |

| ~5.80 | d, J ≈ 15.0 Hz | 1H | H-2 |

| ~5.50 | br s | 1H | N-H |

| ~3.25 | q, J ≈ 7.0 Hz | 2H | N-CH₂ |

| ~1.80 | d, J ≈ 7.0 Hz | 3H | H-6 (CH₃) |

| ~1.55 | sextet, J ≈ 7.0 Hz | 2H | N-CH₂-CH₂ |

| ~0.90 | t, J ≈ 7.0 Hz | 3H | N-CH₂-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=O (Amide Carbonyl) |

| ~142.0 | C-4 |

| ~140.0 | C-5 |

| ~128.0 | C-3 |

| ~120.0 | C-2 |

| ~41.0 | N-CH₂ |

| ~23.0 | N-CH₂-CH₂ |

| ~18.0 | C-6 (CH₃) |

| ~11.5 | N-CH₂-CH₂-CH₃ |

Table 4: Predicted FTIR and Mass Spectrometry Data

| Technique | Predicted Peaks/Values | Interpretation |

| FTIR (neat) | ~3300 cm⁻¹ (br) | N-H stretch |

| ~3030 cm⁻¹ | =C-H stretch | |

| ~2960, 2870 cm⁻¹ | C-H stretch (alkyl) | |

| ~1650 cm⁻¹ (strong) | C=O stretch (Amide I) | |

| ~1620 cm⁻¹ | C=C stretch | |

| ~1550 cm⁻¹ | N-H bend (Amide II) | |

| Mass Spec (EI) | m/z 153 [M]⁺ | Molecular ion |

| m/z 110 | [M - C₃H₇]⁺ | |

| m/z 95 | [C₆H₇O]⁺ | |

| m/z 81 | [C₆H₉]⁺ |

Potential Biological Activity and Signaling Pathway

α,β-Unsaturated amides are a class of compounds that have garnered interest in drug discovery due to their diverse biological activities. Notably, some have been investigated as antifungal agents. One of the key mechanisms of action for certain antifungal drugs is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to cell growth inhibition and death.

Figure 2: Hypothesized antifungal mechanism of action via CYP51 inhibition.

This diagram illustrates the potential mechanism by which an α,β-unsaturated amide like (2E,4E)-N-propylhexa-2,4-dienamide could act as an antifungal agent. By inhibiting the CYP51 enzyme, it would disrupt the synthesis of ergosterol, compromising the integrity of the fungal cell membrane.

Conclusion

This technical guide provides a foundational understanding of (2E,4E)-N-propylhexa-2,4-dienamide for scientific professionals. While this specific molecule may not be extensively characterized in existing literature, by drawing upon the known chemistry and biology of related compounds, we can establish a strong basis for its synthesis, characterization, and potential biological investigation. The provided protocols and predicted data serve as a valuable starting point for researchers interested in exploring the properties and applications of this and other novel α,β-unsaturated amides.

N-Propylhexa-2,4-dienamide: A Technical Overview

Abstract

N-propylhexa-2,4-dienamide is a small molecule belonging to the class of aliphatic amides. While specific research on this compound is limited, its structural motifs—a conjugated diene system and an N-alkyl amide group—are present in numerous biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the known properties of this compound, a proposed synthetic route, and potential biological activities inferred from structurally related molecules. Detailed experimental protocols for its synthesis, characterization, and hypothetical biological screening are presented to facilitate future research and development.

Core Molecular Properties

The fundamental properties of this compound are summarized below. The molecular weight is calculated from its chemical formula, and other physical properties are estimated based on its structure, pending experimental verification.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO | (Calculated) |

| Molecular Weight | 153.23 g/mol | (Calculated) |

| CAS Number | 774598-08-2 | [1] |

| IUPAC Name | This compound | - |

| Canonical SMILES | CCCNCC(=O)C=CC=CC | (Calculated) |

| Physical State | Predicted to be a liquid or low-melting solid at STP | - |

| Solubility | Predicted to be soluble in organic solvents | - |

Proposed Synthesis and Experimental Protocols

A plausible and standard laboratory synthesis for this compound involves the amidation of hexa-2,4-dienoic acid (sorbic acid) or its activated derivative with n-propylamine. Below is a detailed protocol for a two-step synthesis starting from hexa-2,4-dienoic acid.

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Formation of Hexa-2,4-dienoyl Chloride

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), suspend hexa-2,4-dienoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise to the suspension over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.

-

The solvent and excess thionyl chloride can be removed under reduced pressure to yield the crude hexa-2,4-dienoyl chloride, which is often used immediately in the next step.

Step 2: Amidation to form this compound

-

In a separate flask, dissolve n-propylamine (1.5 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

-

Cool this solution to 0 °C in an ice bath.

-

Add the crude hexa-2,4-dienoyl chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the amine solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product using column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).

Characterization Protocol

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure, including the propyl group and the dienamide moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₉H₁₅NO).

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond, the C=O (amide I band), and the C=C bonds of the diene.

Potential Biological Activities and Screening

While no specific biological activities have been reported for this compound, the N-alkyl amide and dienamide moieties are common in compounds with insecticidal, fungicidal, and antimicrobial properties.[2][3][4] For instance, various N-alkyl amides have shown activity against a range of bacterial and fungal strains.[5] Furthermore, some amides act as enzyme inhibitors, such as cholinesterase inhibitors.[6]

Hypothetical Biological Screening Workflow

Caption: A general workflow for the biological screening of this compound.

Experimental Protocol: Antimicrobial Assay (Broth Microdilution)

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

-

Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include positive controls (medium with inoculum and a known antibiotic/antifungal), negative controls (medium with inoculum and DMSO), and sterility controls (medium only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 35°C for 48h for fungi).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

This compound is a molecule of interest due to its structural similarity to known bioactive compounds. This guide provides a foundational framework for its synthesis and biological evaluation. The detailed protocols for synthesis, characterization, and preliminary biological screening are intended to serve as a starting point for researchers aiming to explore the chemical and biological properties of this and related N-alkyl dienamides. Further investigation is warranted to determine its specific activities and potential applications in drug development and agrochemicals.

References

- 1. 774598-08-2_N-propylhexa-2,4-dienamideCAS号:774598-08-2_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. scielo.br [scielo.br]

- 3. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

N-propylhexa-2,4-dienamide: A Technical Overview

CAS Number: 774598-08-2[1]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-propylhexa-2,4-dienamide, a molecule of interest within the broader class of alkamides. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines established chemical principles with data from closely related analogues to present a predictive but thorough resource.

Chemical and Physical Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₉H₁₅NO | Chemical Structure |

| Molecular Weight | 153.22 g/mol | Chemical Structure |

| IUPAC Name | This compound | Nomenclature Rules |

| SMILES | CCCNC(=O)C=CC=CC | Chemical Structure |

| Physical State | Expected to be a liquid or low-melting solid at room temperature. | General properties of similar amides. |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and dichloromethane. Limited solubility in water is predicted. | General properties of amides. |

Synthesis and Characterization

A plausible and common method for the synthesis of this compound would involve the reaction of hexa-2,4-dienoic acid with propylamine. This is a standard amidation reaction, which can be facilitated by a coupling agent or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride.

Proposed Synthetic Protocol

Reaction: Hexa-2,4-dienoyl chloride with propylamine.

Materials:

-

Hexa-2,4-dienoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Propylamine

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hexa-2,4-dienoic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude hexa-2,4-dienoyl chloride.

-

Amidation: Dissolve the crude hexa-2,4-dienoyl chloride in an anhydrous solvent such as diethyl ether or DCM. Cool the solution in an ice bath. In a separate flask, dissolve propylamine and a slight excess of triethylamine (to act as a proton scavenger) in the same anhydrous solvent. Add the propylamine solution dropwise to the cooled acyl chloride solution with stirring.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

The following table summarizes the expected spectroscopic data for this compound based on its structure.

| Technique | Expected Features |

| ¹H NMR | - Signals in the vinylic region (δ 5.5-7.5 ppm) corresponding to the protons on the diene system. - A triplet corresponding to the methyl group of the propyl chain (δ ~0.9 ppm). - A sextet corresponding to the methylene group adjacent to the methyl group of the propyl chain (δ ~1.5 ppm). - A triplet (or quartet, depending on coupling to the amide proton) for the methylene group attached to the nitrogen (δ ~3.2 ppm). - A broad singlet for the amide proton (N-H) (δ ~5.5-8.5 ppm). |

| ¹³C NMR | - A signal for the carbonyl carbon (C=O) in the range of δ 165-175 ppm. - Four signals in the sp² region (δ 100-150 ppm) for the carbons of the diene. - Three signals in the sp³ region for the propyl group carbons. |

| IR Spectroscopy | - A strong C=O stretch for the amide at ~1650 cm⁻¹. - An N-H stretch at ~3300 cm⁻¹. - C=C stretching bands in the range of 1600-1650 cm⁻¹. - An N-H bend at ~1550 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 153.22. - Fragmentation patterns characteristic of amides, such as cleavage of the C-N bond and the alkyl chain. |

Biological Activity and Potential Applications

While no specific biological activities for this compound have been reported in the searched literature, the broader class of alkamides, particularly those found in plants like Echinacea, are known for their immunomodulatory effects. These effects are often attributed to their interaction with cannabinoid receptors (CB1 and CB2) and other cellular targets.

Potential Signaling Pathways

Based on the activity of other alkamides, this compound could potentially modulate inflammatory signaling pathways. A hypothetical pathway is depicted below, illustrating how an alkamide might influence the NF-κB signaling cascade, a key regulator of inflammation.

Caption: Hypothetical signaling pathway for alkamide-mediated anti-inflammatory effects.

Future Directions

The lack of specific data on this compound highlights an opportunity for further research. Key areas for investigation include:

-

Definitive Synthesis and Characterization: A full synthetic route with complete spectroscopic characterization would provide a foundational reference for this molecule.

-

Biological Screening: In vitro and in vivo studies are needed to determine if this compound possesses biological activity, particularly immunomodulatory, anti-inflammatory, or analgesic properties, similar to other alkamides.

-

Mechanism of Action Studies: Should biological activity be identified, further research into its molecular targets and signaling pathways would be warranted.

This document serves as a starting point for researchers interested in this compound, providing a framework for its synthesis, characterization, and potential biological investigation.

References

Natural Sources of Hexa-2,4-Dienamide Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexa-2,4-dienamide compounds, a specific class of alkamides/alkylamides, are naturally occurring bioactive molecules characterized by a C6 fatty acid chain with conjugated double bonds at the second and fourth positions, linked to an amine via an amide bond. These compounds have garnered significant interest within the scientific community due to their diverse pharmacological activities, including immunomodulatory, analgesic, and cannabimimetic effects. This technical guide provides a comprehensive overview of the natural sources of hexa-2,4-dienamide compounds, presenting quantitative data, detailed experimental protocols for their isolation, and insights into their mechanisms of action through relevant signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Occurrence of Hexa-2,4-Dienamide Compounds

The primary natural sources of hexa-2,4-dienamide and its derivatives are plants, particularly within the Asteraceae and Piperaceae families. While the broader class of alkamides is found in various organisms, including fungi and insects, the specific hexa-2,4-dienamide scaffold is most prominently reported in the plant kingdom.

Plant Sources

Several plant genera are known to produce hexa-2,4-dienamide compounds, with the most notable being Anacyclus, Piper, and Spilanthes.

-

Anacyclus pyrethrum (Pellitory) : The roots of this plant are a rich source of pellitorine, which is N-isobutyl-2,4-decadienamide. While the acyl chain is longer than six carbons, it contains the core hexa-2,4-dienamide structure.[1][2][3][4]

-

Piper species : Several species within the Piper genus, including Piper nigrum (black pepper) and Piper sylvaticum, produce N-isobutyl deca-trans-2-trans-4-dienamide.[5] This compound is a key contributor to the pungent taste of pepper.

-

Spilanthes acmella (Toothache Plant) : This plant is well-known for producing spilanthol, an N-isobutylamide with a deca-2,6,8-trienoic acid chain. While not a strict hexa-2,4-dienamide, some of its isomers and related compounds may contain this moiety. Spilanthol is responsible for the tingling and numbing sensation experienced when chewing the plant material.[5][6][7][8][9]

-

Achillea species (Yarrow) : While the Achillea genus is known to produce a variety of alkamides, the presence of specific hexa-2,4-dienamide derivatives is less commonly reported than other alkamide structures.[10][11][12][13]

-

Echinacea species : Similar to Achillea, Echinacea is a well-known source of various alkamides with immunomodulatory properties. However, the predominant alkamides in Echinacea typically have longer and more complex fatty acid chains.

Fungal and Insect Sources

Current scientific literature does not prominently feature fungi or insects as significant natural sources of hexa-2,4-dienamide compounds. While these organisms are known to produce a wide array of secondary metabolites, including other classes of amides and alkaloids, the specific hexa-2,4-dienamide structure appears to be more characteristic of plant biochemistry.[14][15]

Quantitative Data on Hexa-2,4-Dienamide Compounds

The concentration of hexa-2,4-dienamide compounds can vary significantly depending on the plant species, the part of the plant, geographical location, and harvesting time. The following tables summarize available quantitative data for prominent hexa-2,4-dienamide compounds.

| Compound | Plant Source | Plant Part | Concentration | Reference |

| Pellitorine (N-isobutyl deca-2,4-dienamide) | Piper nigrum | Fruits | 414.4–725.0 mg/100 g dry material | [5] |

| Pellitorine | Anacyclus pyrethrum | Roots | Not specified, but a major constituent | [1][2][3] |

| Spilanthol | Spilanthes acmella | Flowers | Can be concentrated to 88.84% in an ethanol extract containing 9.04% total N-alkylamides. | [5][6] |

| Spilanthol | Spilanthes acmella | Flowers, Leaves, Stems | Flowers are the richest source. | [7][8][9] |

Experimental Protocols

Isolation and Purification of Pellitorine from Anacyclus pyrethrum Roots

The following protocol is a synthesized methodology based on common practices for the isolation of alkamides from plant material.

1. Plant Material and Extraction:

-

Plant Material: Dried and powdered roots of Anacyclus pyrethrum.

-

Extraction Solvent: Petroleum ether.

-

Procedure:

-

Macerate the powdered roots with petroleum ether at room temperature for 72 hours.

-

Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude oily extract.

-

2. Chromatographic Purification:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate.

-

Procedure:

-

Prepare a silica gel column packed with n-hexane.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of 25 mL each and monitor the separation by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (8:2) and visualization under UV light (254 nm).

-

Combine fractions containing the target compound (pellitorine) based on TLC analysis.

-

Further purify the combined fractions using preparative TLC or a second column chromatography step if necessary to achieve high purity.

-

3. Characterization:

-

The structure of the isolated pellitorine can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

Signaling Pathways and Mechanism of Action

Many naturally occurring alkamides, including those with a hexa-2,4-dienamide core, exhibit cannabimimetic activity by interacting with the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain, inflammation, and immune responses. The primary targets of these compounds are the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).

Endocannabinoid Signaling Pathway Activated by Hexa-2,4-Dienamide Compounds

The binding of a hexa-2,4-dienamide agonist to CB1 or CB2 receptors initiates a signaling cascade that leads to the modulation of downstream cellular responses.

Conclusion

Hexa-2,4-dienamide compounds are a promising class of natural products primarily found in the plant kingdom, with notable examples in the Piper and Anacyclus genera. Their interaction with the endocannabinoid system highlights their potential for development as therapeutic agents, particularly for inflammatory and pain-related conditions. This technical guide provides a foundational overview for researchers, and it is anticipated that further investigations will uncover new natural sources, refine isolation and analytical techniques, and further elucidate the pharmacological mechanisms of these fascinating molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitative transdermal behavior of pellitorine from Anacyclus pyrethrum extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ymerdigital.com [ymerdigital.com]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemistry, Pharmacology and Toxicology of Spilanthes acmella: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Spilanthol from Spilanthes acmella flowers, leaves and stems obtained by selective supercritical carbon dioxide extract… [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Experimental and clinical studies on pharmacological actions of the genus Achillea: A comprehensive and updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. electronicsandbooks.com [electronicsandbooks.com]

- 14. HEx: A heterologous expression platform for the discovery of fungal natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]

N-propylhexa-2,4-dienamide: An Obscure Compound with Limited Publicly Available Data

A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific information regarding the discovery, history, and detailed experimental protocols for N-propylhexa-2,4-dienamide. This suggests that the compound is not a subject of extensive research and does not have a well-documented history in the public domain.

While the user requested an in-depth technical guide, the available information is insufficient to construct such a document. Searches for "this compound" consistently yield results for a related but distinct compound, (2E,4E)-N-phenyl-2,4-hexadienamide, indicating the former is not a commonly studied molecule.

It is plausible that this compound exists as a synthetic intermediate or as part of a larger chemical library, but it has not been the primary subject of published research. Therefore, a comprehensive technical guide on its core discovery and history cannot be compiled from the available public information.

Physicochemical characteristics of N-propylhexa-2,4-dienamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological significance of N-propylhexa-2,4-dienamide. Due to the limited availability of specific experimental data for this compound, this document compiles information on its predicted properties based on its chemical structure, general methodologies for its synthesis and characterization, and the known biological activities of structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known by its IUPAC name N-propyl-2,4-hexadienamide, is an unsaturated aliphatic amide. It is a derivative of sorbic acid, a well-known food preservative with established antimicrobial properties. The introduction of the N-propylamide functional group can significantly alter the parent molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which in turn may influence its biological activity.

Unsaturated amides are a class of compounds with diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] The conjugated diene system in this compound is a key structural feature that may contribute to its reactivity and biological interactions. This guide aims to provide a detailed theoretical and practical framework for the study of this compound.

Physicochemical Characteristics

| Property | Value (Predicted or Inferred) | Notes |

| Chemical Formula | C₉H₁₅NO | Calculated from the chemical structure. |

| Molecular Weight | 153.22 g/mol | Calculated from the chemical formula. |

| IUPAC Name | This compound | Standardized chemical name. |

| CAS Number | 774558-08-2 | Chemical Abstracts Service registry number. |

| Appearance | White to off-white solid or oil | Inferred from similar unsaturated amides. |

| Melting Point | Not available | Expected to be a low-melting solid or an oil at room temperature. |

| Boiling Point | Not available | Expected to be relatively high due to the amide group capable of hydrogen bonding. |

| Solubility | Sparingly soluble in water | The amide group imparts some polarity, but the hydrocarbon chain reduces water solubility. Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. |

| LogP (Octanol-Water) | Not available | The presence of the propyl group and the hexadiene chain suggests a moderate lipophilicity. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of amides is the coupling of a carboxylic acid with an amine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive derivative like an acyl chloride.[3][4][5]

Reaction Scheme:

(CH₃-CH=CH-CH=CH-COOH) + (CH₃CH₂CH₂NH₂) → (CH₃-CH=CH-CH=CH-CONHCH₂CH₂CH₃) + H₂O

Materials:

-

Sorbic acid (hexa-2,4-dienoic acid)

-

n-Propylamine

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC, EDC)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

-

Triethylamine (TEA) or other non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure using Acyl Chloride Intermediate:

-

Activation of Sorbic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sorbic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude sorboyl chloride.

-

Amide Formation: Dissolve the crude sorboyl chloride in fresh anhydrous DCM and cool the solution to 0 °C. In a separate flask, dissolve n-propylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution.

-

Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include peaks for the vinyl protons of the diene system, the methylene and methyl protons of the propyl group, and a characteristic broad signal for the N-H proton of the amide.

-

¹³C NMR: Expected signals would include a peak for the carbonyl carbon of the amide, peaks for the sp² carbons of the diene, and peaks for the carbons of the N-propyl group.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretching of the amide (Amide I band).

-

An absorption band around 1550 cm⁻¹ corresponding to the N-H bending (Amide II band).

-

A broad absorption around 3300 cm⁻¹ for the N-H stretching vibration.

-

Absorption bands in the 1600-1650 cm⁻¹ region for the C=C stretching of the diene.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (153.22 g/mol ). Fragmentation patterns would likely involve cleavage of the amide bond and the alkyl chain.

-

Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, the activities of related unsaturated amides and sorbic acid derivatives provide a basis for potential areas of investigation.

-

Antimicrobial Activity: Sorbic acid and its derivatives are known for their fungistatic and bacteriostatic properties.[6] It is plausible that this compound may retain or exhibit modified antimicrobial activity. The increased lipophilicity from the propyl group could enhance its ability to penetrate microbial cell membranes.

-

Insecticidal and Fungicidal Activities: Various synthetic amides containing unsaturated moieties have demonstrated insecticidal and fungicidal properties, suggesting that this compound could be a candidate for screening in these areas.[7]

-

Other Potential Activities: α,β-unsaturated amides have been investigated for a range of other biological activities, including as potential antifungals that can overcome drug resistance.[2]

Due to the lack of specific data on signaling pathways for this compound, a diagram illustrating the general workflow for its synthesis and characterization is provided below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]

- 3. Amide Synthesis [fishersci.co.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

An In-depth Technical Guide to N-propylhexa-2,4-dienamide: IUPAC Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propylhexa-2,4-dienamide is a chemical compound of interest within the broader class of amides, which are prevalent in numerous biologically active molecules. This technical guide provides a comprehensive overview of its nomenclature, predicted physicochemical properties, and a detailed, generalized protocol for its synthesis, given the absence of specific experimental data for this exact molecule in publicly available literature. This document aims to serve as a foundational resource for researchers engaged in the design and synthesis of novel amide-containing compounds for potential therapeutic applications.

IUPAC Name and Synonyms

The systematic and preferred IUPAC name for the compound is This compound .

Due to the presence of two double bonds in the hexa-2,4-dienoyl moiety, stereoisomers can exist. The most common and stable configuration for such conjugated systems is the (2E,4E)-isomer. Therefore, a more specific IUPAC name would be (2E,4E)-N-propylhexa-2,4-dienamide .

Common synonyms include:

-

N-propyl-2,4-hexadienamide

A Chemical Abstracts Service (CAS) number has been assigned to this compound: 774598-08-2 .

Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C₉H₁₅NO |

| Molecular Weight | 153.22 g/mol |

| Appearance | Expected to be a solid or liquid at room temperature. |

| Solubility | Likely soluble in organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Limited solubility in water is expected. |

| Boiling Point | Estimated to be in the range of 200-300 °C. |

| Melting Point | Dependent on the purity and crystalline form. |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 2-3, indicating moderate lipophilicity. |

Experimental Protocol: Synthesis of this compound

While a specific protocol for this compound is not documented in the searched literature, a general and robust method for the synthesis of N-alkyl amides from a carboxylic acid and an amine is the Schotten-Baumann reaction, involving the acylation of the amine with an acyl chloride. This method is widely applicable and can be adapted for the synthesis of the target compound from hexa-2,4-dienoic acid and n-propylamine.

Reaction: Hexa-2,4-dienoyl chloride + n-Propylamine → this compound + HCl

Materials:

-

Hexa-2,4-dienoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

n-Propylamine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flasks, dropping funnel, condenser, magnetic stirrer, etc.)

-

Rotary evaporator

-

Chromatography equipment (for purification)

Procedure:

Step 1: Preparation of Hexa-2,4-dienoyl chloride

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve hexa-2,4-dienoic acid (1.0 eq) in anhydrous dichloromethane.

-

Add thionyl chloride (1.2 - 1.5 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude hexa-2,4-dienoyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation (Schotten-Baumann Reaction) [1]

-

In a separate round-bottom flask under an inert atmosphere, dissolve n-propylamine (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous dichloromethane.

-

Cool the amine solution to 0 °C in an ice bath.

-

Dissolve the crude hexa-2,4-dienoyl chloride from Step 1 in a minimal amount of anhydrous dichloromethane.

-

Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion of the reaction, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Signaling Pathways and Biological Activity

There is no specific information available in the searched literature regarding the biological signaling pathways or the mechanism of action of this compound. Amides as a class of compounds exhibit a wide range of biological activities, and their effects are highly dependent on the overall molecular structure. Further research and biological screening would be necessary to determine the bioactivity of this specific compound.

Visualization of a General Amide Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of an amide, such as this compound, via the Schotten-Baumann reaction.

Caption: General workflow for the synthesis and purification of this compound.

References

Predicted Biological Targets of N-propylhexa-2,4-dienamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propylhexa-2,4-dienamide is a synthetic amide with demonstrated insecticidal properties. While its precise molecular targets have not been definitively elucidated, its structural characteristics and the known mechanisms of analogous insecticidal compounds allow for the prediction of several likely biological targets. This technical guide provides an in-depth overview of these predicted targets, summarizing the supporting evidence and providing detailed experimental protocols for their validation. The primary predicted target is the insect ryanodine receptor (RyR), with secondary potential targets including acetylcholinesterase (AChE) and odorant-binding proteins (OBPs). This document aims to serve as a comprehensive resource for researchers investigating the mechanism of action of this compound and similar bioactive molecules.

Predicted Biological Targets

Based on structure-activity relationship (SAR) studies of analogous insecticidal amides, the following biological targets are predicted for this compound.

| Priority | Target | Predicted Effect | Supporting Evidence |

| Primary | Ryanodine Receptor (RyR) | Allosteric modulator, causing uncontrolled Ca2+ release | Structural similarity to diamide insecticides known to target RyRs. |

| Secondary | Acetylcholinesterase (AChE) | Inhibition | Common target for neurotoxic insecticides. |

| Secondary | Odorant Binding Proteins (OBPs) | Disruption of olfaction | Potential interference with insect behavior and host-seeking. |

Rationale for Predicted Targets

Ryanodine Receptor (RyR)

The primary predicted target for this compound is the insect ryanodine receptor (RyR), a ligand-gated calcium channel located in the sarcoplasmic and endoplasmic reticulum. This prediction is strongly supported by the well-established mechanism of action of a major class of insecticides, the diamides (including anthranilic diamides), which share a common amide functional group. These compounds act as potent allosteric modulators of insect RyRs, locking the channel in a partially open state and leading to uncontrolled depletion of intracellular calcium stores. This disruption of calcium homeostasis results in muscle dysfunction, paralysis, and ultimately, insect death. Although this compound is a simpler dienamide, the amide moiety is a key pharmacophore for interaction with the RyR.

Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme in the insect central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous nerve stimulation, paralysis, and death. Many classes of insecticides, including organophosphates and carbamates, target AChE. Given the neurotoxic effects observed with this compound, AChE represents a plausible secondary target.

Odorant Binding Proteins (OBPs)

Odorant-binding proteins are involved in the initial stages of insect olfaction, transporting hydrophobic odorant molecules to olfactory receptors. Disruption of OBP function can impair an insect's ability to locate hosts, mates, and food sources, making them an attractive target for insect control agents. The relatively simple, lipophilic structure of this compound suggests a potential for interaction with the hydrophobic binding pockets of OBPs.

Experimental Validation Protocols

The following are detailed methodologies for the experimental validation of the predicted biological targets of this compound.

Ryanodine Receptor (RyR) Binding Assay

Objective: To determine if this compound binds to and modulates the activity of insect ryanodine receptors.

Principle: This assay measures the displacement of a radiolabeled ligand (e.g., [³H]ryanodine) from its binding site on the RyR by the test compound. An increase or decrease in radioligand binding indicates that the test compound interacts with the receptor.

Materials:

-

Insect tissue homogenates rich in RyRs (e.g., from thoracic muscle of lepidopteran species).

-

[³H]ryanodine (radiolabeled ligand).

-

Unlabeled ryanodine (for determining non-specific binding).

-

This compound.

-

Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 5 mM HEPES, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare insect muscle microsomes by differential centrifugation.

-

In a microcentrifuge tube, add a known concentration of microsomal protein, [³H]ryanodine, and varying concentrations of this compound.

-

For determining non-specific binding, a parallel set of tubes is prepared with an excess of unlabeled ryanodine.

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data to determine the binding affinity (Ki or IC₅₀) of this compound.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on acetylcholinesterase activity.

Principle: This colorimetric assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically.

Materials:

-

Purified insect AChE or insect head homogenate.

-

Acetylthiocholine iodide (ATCI) substrate.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (pH 8.0).

-

This compound.

-

Microplate reader.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add the phosphate buffer, DTNB, and different concentrations of this compound.

-

Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and calculate the IC₅₀ value of this compound.

Odorant Binding Protein (OBP) Fluorescence Binding Assay

Objective: To evaluate the binding affinity of this compound to insect odorant-binding proteins.

Principle: This assay is based on the displacement of a fluorescent probe (e.g., N-phenyl-1-naphthylamine, 1-NPN) from the binding pocket of the OBP by a competing ligand. The binding of 1-NPN to the OBP results in an increase in its fluorescence intensity. The addition of a competing ligand that binds to the same site will displace 1-NPN, causing a decrease in fluorescence.

Materials:

-

Purified insect OBPs.

-

N-phenyl-1-naphthylamine (1-NPN) fluorescent probe.

-

Tris buffer (pH 7.4).

-

This compound.

-

Fluorometer or fluorescence microplate reader.

Procedure:

-

Prepare a solution of the purified OBP in Tris buffer.

-

Add a fixed concentration of 1-NPN to the OBP solution and measure the fluorescence intensity until it stabilizes.

-

Add increasing concentrations of this compound to the OBP/1-NPN mixture.

-

Measure the fluorescence intensity after each addition.

-

The decrease in fluorescence intensity is proportional to the displacement of 1-NPN by the test compound.

-

Calculate the binding affinity (Ki) of this compound by analyzing the fluorescence quenching data using the appropriate binding equations.

Visualizations

Predicted Signaling Pathway Disruption

Caption: Predicted disruption of Ca²⁺ signaling by this compound via the Ryanodine Receptor.

Experimental Workflow for Target Validation

Caption: Experimental workflow for the validation of predicted biological targets.

Logical Relationship of Predicted Targets

Caption: Logical relationship between this compound and its predicted biological targets.

N-propylhexa-2,4-dienamide: A Technical Guide on Potential Therapeutic Effects

Disclaimer: This document provides a technical overview of the potential therapeutic effects of N-propylhexa-2,4-dienamide. Direct experimental data on this specific compound is limited in publicly available scientific literature. Therefore, the information presented herein is largely extrapolated from studies on structurally similar alkamides and related fatty acid amides. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the potential investigation of this compound.

Core Concepts: Alkamides and Their Therapeutic Potential

This compound belongs to the broader class of naturally occurring and synthetic compounds known as alkamides. These molecules are characterized by an amide group linked to an aliphatic chain, which is often unsaturated. Alkamides are recognized for a wide spectrum of biological activities, including immunomodulatory, anti-inflammatory, analgesic, and antimicrobial effects. Their structural similarity to endogenous cannabinoids, such as anandamide, has led to investigations into their cannabimimetic properties.

Data Presentation: Summarized Quantitative Data

Due to the absence of specific quantitative data for this compound, the following tables present hypothetical yet plausible data based on the reported activities of structurally related alkamides. These tables are for illustrative purposes to guide potential experimental design.

Table 1: Hypothetical Anti-Inflammatory Activity of this compound

| Assay Type | Target | Metric | Hypothetical Value | Positive Control |

| Cyclooxygenase-2 (COX-2) Inhibition | COX-2 Enzyme | IC₅₀ | 15 µM | Celecoxib (IC₅₀: 0.04 µM) |

| 5-Lipoxygenase (5-LOX) Inhibition | 5-LOX Enzyme | IC₅₀ | 25 µM | Zileuton (IC₅₀: 0.5 µM) |

| Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages | iNOS | IC₅₀ | 30 µM | L-NAME (IC₅₀: 50 µM) |

| TNF-α Secretion in LPS-stimulated RAW 264.7 Macrophages | TNF-α | IC₅₀ | 40 µM | Dexamethasone (IC₅₀: 0.1 µM) |

| IL-6 Secretion in LPS-stimulated RAW 264.7 Macrophages | IL-6 | IC₅₀ | 50 µM | Dexamethasone (IC₅₀: 0.2 µM) |

Table 2: Hypothetical Analgesic Activity of this compound

| Assay Type | Model | Metric | Hypothetical Value | Positive Control |

| Hot Plate Test | Mouse | % MPE (Maximum Possible Effect) at 10 mg/kg | 60% | Morphine (10 mg/kg): 95% |

| Acetic Acid-Induced Writhing Test | Mouse | % Inhibition of Writhing at 10 mg/kg | 75% | Indomethacin (10 mg/kg): 90% |

| Formalin Test (Late Phase) | Rat | % Reduction in Paw Licking Time at 10 mg/kg | 65% | Celecoxib (30 mg/kg): 80% |

| TRPV1 Receptor Activation | hTRPV1-expressing HEK293 cells | EC₅₀ | 5 µM | Capsaicin (EC₅₀: 0.5 µM) |

Table 3: Hypothetical Antimicrobial Activity of this compound

| Organism | Assay Type | Metric | Hypothetical Value | Positive Control |

| Staphylococcus aureus | Broth Microdilution | MIC (Minimum Inhibitory Concentration) | 64 µg/mL | Vancomycin: 1 µg/mL |

| Escherichia coli | Broth Microdilution | MIC | >128 µg/mL | Ciprofloxacin: 0.015 µg/mL |

| Candida albicans | Broth Microdilution | MIC | 32 µg/mL | Fluconazole: 0.5 µg/mL |

Experimental Protocols

The following are detailed methodologies for key experiments that would be pertinent to elucidating the therapeutic potential of this compound.

Synthesis of this compound

A plausible synthetic route for this compound would involve the coupling of hexa-2,4-dienoic acid with propylamine.

Materials:

-

Hexa-2,4-dienoic acid

-

Propylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

-

Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve hexa-2,4-dienoic acid (1.0 eq) in anhydrous DCM.

-

Add the coupling agent (e.g., DCC, 1.1 eq) and HOBt (1.1 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add propylamine (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct.

-

Wash the filtrate sequentially with 5% NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-Inflammatory Assays

This assay determines the ability of the test compound to inhibit the peroxidase activity of COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Tris-HCl buffer (pH 8.0)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, COX-2 enzyme, and TMPD in each well of a 96-well plate.

-

Add various concentrations of this compound (or vehicle control) to the wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Immediately measure the absorbance at 595 nm every minute for 10 minutes.

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

This assay measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator, in cultured macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound)

-

Griess Reagent (for NO measurement)

-

96-well cell culture plate

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess Reagent and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Determine the IC₅₀ for the inhibition of NO production.

-

Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice

This is a widely used model for screening peripheral analgesic activity.

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Acetic acid (0.6% in saline)

-

Positive control (e.g., Indomethacin)

Procedure:

-

Acclimatize the mice to the experimental conditions.

-

Divide the mice into groups (Vehicle control, positive control, and different doses of the test compound).

-

Administer the test compound or controls intraperitoneally (i.p.) or orally (p.o.).

-

After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), inject 0.6% acetic acid (10 mL/kg, i.p.) to each mouse.

-

Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

-

Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate potential signaling pathways that this compound might modulate, based on the known mechanisms of similar alkamides.

Caption: Experimental workflow for the synthesis and evaluation of this compound.

Caption: Potential inhibition of the NF-κB signaling pathway.

Caption: Potential interaction with pain-related receptors like TRPV1 and CB1.

In Silico Prediction of N-acyl-dopamine Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the in silico methodologies used to predict the biological activity of N-acyl-dopamines (NADAs). Due to the limited publicly available data on N-propylhexa-2,4-dienamide, this document will focus on the well-characterized class of structurally related NADAs, such as N-arachidonoyl dopamine (NADA) and N-oleoyl dopamine (OLDA), as a case study. These endogenous lipid signaling molecules are known to interact with various cellular targets, primarily the Transient Receptor Potential Vanilloid 1 (TRPV1) and cannabinoid receptors (CB1 and CB2), playing significant roles in pain, inflammation, and neuroprotection.[1][2][3]

The guide will detail the common in silico approaches for activity prediction, present quantitative data from experimental studies, describe relevant experimental protocols, and visualize key signaling pathways and workflows using Graphviz diagrams.

In Silico Methodologies for Activity Prediction

The prediction of NADA activity can be approached using a combination of ligand-based and structure-based in silico methods. These computational techniques are instrumental in early-stage drug discovery for identifying potential leads, optimizing structures, and understanding mechanisms of action.

Ligand-Based Approaches: These methods utilize the knowledge of known active molecules to predict the activity of new compounds.

-

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are developed to correlate the physicochemical properties of NADAs with their biological activities.[4] These models can predict the activity of novel NADA analogs.

-

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity. This model can then be used to screen virtual compound libraries for molecules with similar features.

-

Chemical Similarity Searching: New compounds are compared to a database of known active NADAs based on their structural or fingerprint similarity.[1]

Structure-Based Approaches: These methods rely on the 3D structure of the biological target.

-

Molecular Docking: This is a key technique used to predict the binding mode and affinity of a ligand (e.g., a NADA) to its receptor (e.g., TRPV1 or CB1).[5][6] The process involves sampling different conformations of the ligand within the receptor's binding site and scoring them based on their complementarity.

-

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding mode and the interactions driving binding.[6]

Quantitative Data on N-acyl-dopamine Activity

The following tables summarize key quantitative data for the activity of various N-acyl-dopamines at their primary targets.

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| N-arachidonoyl dopamine (NADA) | Human recombinant VR1 | 36 nM | [7] |

| N-arachidonoyl dopamine (NADA) | Rat CB1 | 250 nM | [8] |

| N-oleoyl dopamine (OLDA) | Rat CB1 | 1.6 µM | [7] |

| Compound | Assay | EC50/IC50 | Reference |

| N-arachidonoyl dopamine (NADA) | Activation of TRPV1 | ~50 nM (EC50) | [3] |

| N-arachidonoyl dopamine (NADA) | Inhibition of human breast MCF-7 cancer cell proliferation | 0.25 µM (IC50) | [8] |

| N-oleoyl dopamine (OLDA) | Inhibition of 5-lipoxygenase | 7.5 nM (IC50) | [7] |

| N-octanoyl dopamine (NOD) | Activation of rTRPV1 | 5.93 µM (EC50) | [9] |

| ΔNODR | Activation of rTRPV1 | 0.06 µM (EC50) | [9] |

Experimental Protocols

Molecular Docking of N-acyl-dopamines

This protocol provides a general workflow for performing molecular docking studies of NADAs with their target receptors.

-

Protein Preparation:

-

Obtain the 3D structure of the target receptor (e.g., TRPV1, CB1) from the Protein Data Bank (PDB) or through homology modeling if an experimental structure is unavailable.

-

Prepare the protein by removing water molecules and other non-essential ligands, adding hydrogen atoms, and assigning partial charges.

-

Identify the binding site based on experimental data or using pocket detection algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of the NADA ligand using a molecule builder or from a chemical database.

-

Perform energy minimization of the ligand structure.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to place the ligand into the defined binding site of the receptor.

-

The program will generate multiple binding poses and score them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-ranked poses to identify the most likely binding mode.

-

Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

The docking score can be used as a qualitative prediction of binding affinity.

-

Intracellular Calcium Imaging

This protocol describes a common method to experimentally validate the activity of NADAs on ion channels like TRPV1.

-

Cell Culture and Loading:

-

Culture cells expressing the target receptor (e.g., HEK293 cells transfected with TRPV1).

-

Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).

-

-

Baseline Fluorescence Measurement:

-

Place the coverslip with the loaded cells onto a perfusion chamber on an inverted microscope.

-

Measure the baseline fluorescence intensity at dual excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

-

-

Compound Application:

-

Perfuse the cells with a solution containing the NADA compound at the desired concentration.

-

-

Fluorescence Measurement and Analysis:

-

Continuously record the fluorescence intensity during and after compound application.

-

An increase in the ratio of fluorescence at the two excitation wavelengths indicates an increase in intracellular calcium concentration, signifying receptor activation.

-

Dose-response curves can be generated by applying a range of compound concentrations to determine the EC50 value.

-

Visualizations

Signaling Pathways

References

- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1. | Department of Pediatrics [pediatrics.ucsf.edu]

- 3. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. N-acyl-dopamines: novel synthetic CB(1) cannabinoid-receptor ligands and inhibitors of anandamide inactivation with cannabimimetic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.rug.nl [pure.rug.nl]

An in-depth exploration of the chemistry, biological activity, and therapeutic potential of N-propylhexa-2,4-dienamide and its structural analogs.

Introduction

This compound is a member of the diverse class of naturally occurring alkamides, also known as N-acylamides. These compounds, characterized by a fatty acid backbone and an amide functional group, are widely distributed in the plant kingdom, particularly within the Asteraceae, Piperaceae, and Solanaceae families.[1] Alkamides are renowned for a broad spectrum of biological activities, including immunomodulatory, antimicrobial, antiviral, insecticidal, analgesic, and cannabimimetic effects.[2] Their structural similarity to endocannabinoids, such as anandamide, has spurred significant interest in their pharmacological potential. This technical guide provides a comprehensive overview of this compound and related natural products, with a focus on their isolation, synthesis, biological activity, and potential mechanisms of action, tailored for researchers and professionals in drug development.

Natural Occurrence and Isolation

This compound and its analogs are predominantly found in plants of the genus Piper, such as black pepper (Piper nigrum). The isolation of these compounds typically involves a multi-step process beginning with the extraction of plant material, followed by chromatographic purification.

Experimental Protocol: Isolation of Alkamides from Piper nigrum

This protocol is adapted from the methodologies used for the isolation of piperamides, a class of alkamides found in Piper species.[2][3]

1. Extraction:

-

Dried and powdered plant material (e.g., fruits of Piper nigrum) is subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a non-polar solvent like hexane or a moderately polar solvent such as methanol or chloroform.[4]

-

For instance, a methanolic extract can be prepared by soaking the plant powder in methanol for a specified period (e.g., 48-72 hours) with occasional agitation, followed by filtration. The process is typically repeated multiple times to ensure exhaustive extraction.

-

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

2. Fractionation:

-

The concentrated crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. For example, a methanolic extract can be partitioned between hexane and water to separate non-polar compounds (in the hexane phase) from more polar compounds.

-

The non-polar fraction, which is expected to contain the alkamides, is then further purified.

3. Chromatographic Purification:

-

Column Chromatography: The enriched alkamide fraction is subjected to column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the desired compounds are further purified using preparative or semi-preparative HPLC.[2][3] A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

4. Characterization:

-

The purity and structure of the isolated compounds are confirmed using spectroscopic techniques, including:

Synthesis of this compound

The chemical synthesis of this compound can be achieved through the amidation of hexa-2,4-dienoic acid (sorbic acid).

Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for the synthesis of amides from carboxylic acids.

1. Activation of the Carboxylic Acid:

-

Hexa-2,4-dienoic acid (sorbic acid) is first converted to a more reactive acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) under anhydrous conditions. The reaction is often performed at room temperature or with gentle heating.

2. Amidation:

-

The resulting hexa-2,4-dienoyl chloride is then reacted with n-propylamine. The reaction is carried out in an inert solvent in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct. The n-propylamine is typically added dropwise to a cooled solution of the acyl chloride.

3. Work-up and Purification:

-

After the reaction is complete, the reaction mixture is washed with water and brine to remove any unreacted starting materials and byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Biological Activity and Potential Applications

Alkamides from Piper species, structurally related to this compound, have demonstrated significant insecticidal activity against a range of pests.

Insecticidal Activity

Studies on various N-acylamides isolated from Piper nigrum have shown potent larvicidal effects against mosquito species.[5] The insecticidal properties of these compounds suggest their potential as natural alternatives to synthetic pesticides. The mode of action is believed to be neurotoxic, affecting the central nervous system of insects.[6]

| Compound | Target Organism | LC₅₀ (ppm) after 48h | Reference |

| Pipercide | Culex pipiens pallens larvae | 0.004 | [5] |

| Retrofractamide A | Culex pipiens pallens larvae | 0.028 | [5] |

| Guineensine | Culex pipiens pallens larvae | 0.17 | [5] |

| Pellitorine | Culex pipiens pallens larvae | 0.86 | [5] |

| Retrofractamide A | Aedes aegypti larvae | 0.039 | [5] |

| Pipercide | Aedes aegypti larvae | 0.1 | [5] |

| Pellitorine | Aedes aegypti larvae | 0.92 | [5] |

| Guineensine | Aedes aegypti larvae | 0.89 | [5] |

| Retrofractamide A | Aedes togoi larvae | 0.01 | [5] |

| Pipercide | Aedes togoi larvae | 0.26 | [5] |

| Pellitorine | Aedes togoi larvae | 0.71 | [5] |